ELR510444 (CAS 1233948-35-0) is a synthetic, orally bioavailable sulfonamide derivative that functions as a potent colchicine-binding site inhibitor (CBSI) and a dual suppressor of hypoxia-inducible factors (HIF-1α and HIF-2α)[1]. Unlike traditional microtubule-targeting agents, ELR510444 is specifically engineered to overcome common clinical resistance mechanisms, maintaining low-nanomolar antiproliferative potency in multi-drug resistant (MDR) models [2]. For procurement professionals and medicinal chemists, it serves as a highly stable, dual-action reference standard critical for evaluating cytoskeletal dynamics, tumor angiogenesis, and P-glycoprotein-independent cytotoxicity in preclinical oncology workflows [3].
Generic substitution with classic CBSIs like colchicine or combretastatin A-4 (CA-4) introduces severe liabilities in both handling and assay reproducibility [1]. Colchicine is a known substrate for the P-glycoprotein (MDR1) efflux pump, leading to artificially inflated IC50 values and false negatives in resistant cell lines[2]. Furthermore, CA-4 relies on a labile olefinic bridge that is highly prone to cis-trans isomerization upon exposure to light or aqueous media, causing rapid degradation of the active isomer and inconsistent batch-to-batch performance [1]. ELR510444 utilizes a stable sulfonamide linker that eliminates this isomerization risk while simultaneously evading P-glycoprotein efflux, making it a mandatory selection for robust, reproducible screening in resistant phenotypic models [2].
In MDR1-MDCK permeability assays, ELR510444 demonstrates an efflux ratio of less than 2, confirming it is not a substrate for the P-glycoprotein efflux pump[1]. In contrast, classic microtubule inhibitors like colchicine and paclitaxel are heavily effluxed, resulting in massive potency drop-offs in resistant cell lines [1].
| Evidence Dimension | MDR1-MDCK Efflux Ratio |
| Target Compound Data | ELR510444: Efflux ratio < 2 |
| Comparator Or Baseline | Colchicine / Paclitaxel: High efflux ratio (known Pgp substrates) |
| Quantified Difference | ELR510444 maintains intracellular concentrations and evades Pgp-mediated clearance. |
| Conditions | MDR1-MDCK permeability assay with Cyclosporin A control |
Ensures accurate, unskewed cytotoxicity data when screening against multi-drug resistant (MDR) tumor models.
Overexpression of the βIII-tubulin isotype confers resistance to many taxanes and vinca alkaloids. ELR510444 retains strict low-nanomolar potency (IC50 = 30.9 nM in MDA-MB-231 cells) and shows a relative resistance (Rr) value approximating 1.0 in βIII-tubulin-overexpressing cell lines [1]. This indicates zero loss of efficacy, unlike traditional agents which exhibit significant Rr elevations [1].
| Evidence Dimension | Relative Resistance (Rr) in βIII-tubulin models |
| Target Compound Data | ELR510444: Rr ~ 1.0 (IC50 = 30.9 nM) |
| Comparator Or Baseline | Traditional Taxanes: Elevated Rr (significant potency loss) |
| Quantified Difference | Complete retention of antiproliferative activity regardless of βIII-tubulin expression. |
| Conditions | MDA-MB-231 and βIII-tubulin-overexpressing isogenic cell lines |
Validates ELR510444 as a superior positive control for evaluating next-generation compounds aimed at overcoming cytoskeletal drug resistance.
The structural design of ELR510444 incorporates a stable sulfonamide bridge, which anchors the p-toluene sulfonamide group into the β-tubulin channel via hydrogen bonding with N256 [1]. This replaces the labile olefinic bridge found in combretastatin A-4 (CA-4), which is notorious for undergoing rapid cis-to-trans isomerization in solution, thereby losing its tubulin-binding affinity [1].
| Evidence Dimension | Solution Stability / Isomerization Risk |
| Target Compound Data | ELR510444: Stable sulfonamide bridge (no isomerization) |
| Comparator Or Baseline | Combretastatin A-4: Labile olefinic bridge (rapid cis-trans conversion) |
| Quantified Difference | Elimination of spontaneous degradation into inactive trans-isomers during aqueous assay conditions. |
| Conditions | In vitro formulation and crystallographic binding analysis (3.1 Å resolution) |
Drastically improves batch-to-batch reproducibility and simplifies handling requirements by removing the need for strict light-shielding.
ELR510444 uniquely combines colchicine-site binding with potent suppression of hypoxia-inducible factors. It depolymerizes cellular microtubules with an EC50 of 21 nM in A-10 cells, while simultaneously decreasing HIF-1α and HIF-2α protein levels in VHL-deficient renal cell carcinoma (RCC) models [1]. Pure CBSIs like CA-4 or pure HIF inhibitors lack this integrated dual-pharmacology [1].
| Evidence Dimension | Mechanistic Profile |
| Target Compound Data | ELR510444: Dual HIF-1α/2α suppression + Microtubule EC50 = 21 nM |
| Comparator Or Baseline | Pure CBSIs (e.g., CA-4): Lack direct HIF-1α suppression |
| Quantified Difference | Simultaneous abrogation of angiogenesis signaling and cytoskeletal integrity. |
| Conditions | VHL-deficient RCC cells and A-10 cellular microtubule assays |
Allows researchers to use a single small molecule to interrogate the synergistic blockade of tumor hypoxia and mitotic progression.
Because ELR510444 evades P-glycoprotein efflux, it is the ideal reference standard when evaluating the cytotoxicity of novel chemotypes against MDR1-overexpressing tumor cell lines[1].
Its unique ability to suppress HIF-1α/2α while disrupting microtubules makes it a critical tool for in vitro assays investigating the intersection of the von Hippel-Lindau (VHL) pathway and cytoskeletal dynamics in renal cell carcinoma [2].
The stable sulfonamide scaffold and established 3.1 Å resolution crystal structure with tubulin make ELR510444 a preferred baseline comparator for computational chemistry and X-ray crystallography workflows developing next-generation colchicine-site inhibitors[3].